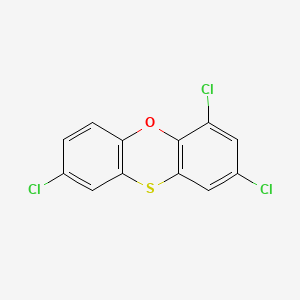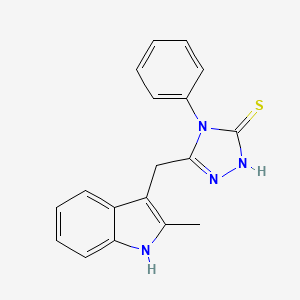![molecular formula C18H18N4O8S2 B14632059 3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] CAS No. 56766-20-2](/img/structure/B14632059.png)
3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] is a complex organic compound characterized by the presence of disulfide bonds, hydroxyethyl groups, and nitrobenzamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] typically involves the reaction of 6-nitrobenzamide derivatives with disulfide-containing reagents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with thiol-containing proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] involves its interaction with molecular targets such as thiol-containing proteins. The disulfide bonds can form covalent linkages with cysteine residues, altering the function of the target proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Disulfanediylbis[N-(2-ethylhexyl)propanamide]
- 3,3’-Disulfanediylbis(propan-1-ol)
- 3,3’-Disulfanediyldi(1H-1,2,4-triazol-5-amine)
Uniqueness
3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] is unique due to its combination of disulfide bonds, hydroxyethyl groups, and nitrobenzamide moieties. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
56766-20-2 |
|---|---|
Molekularformel |
C18H18N4O8S2 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-5-[[3-(2-hydroxyethylcarbamoyl)-4-nitrophenyl]disulfanyl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H18N4O8S2/c23-7-5-19-17(25)13-9-11(1-3-15(13)21(27)28)31-32-12-2-4-16(22(29)30)14(10-12)18(26)20-6-8-24/h1-4,9-10,23-24H,5-8H2,(H,19,25)(H,20,26) |
InChI-Schlüssel |
HVDKPORCMMAIRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NCCO)C(=O)NCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


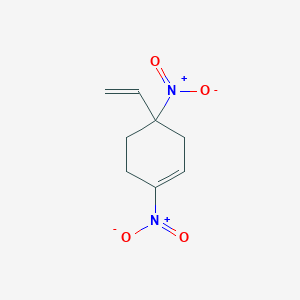
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
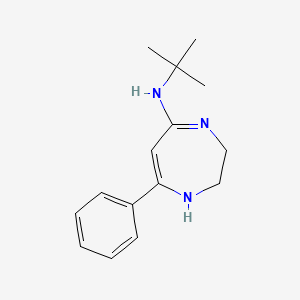
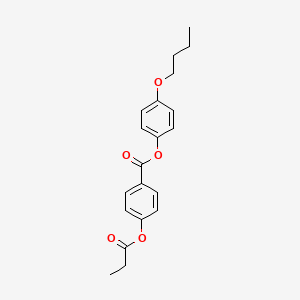
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
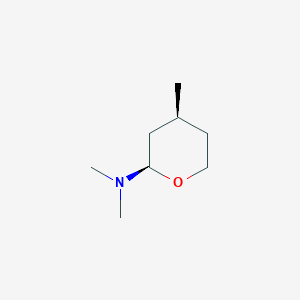
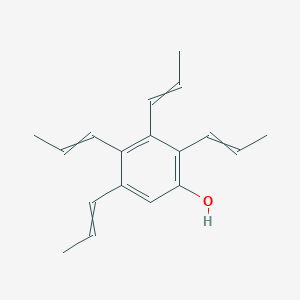
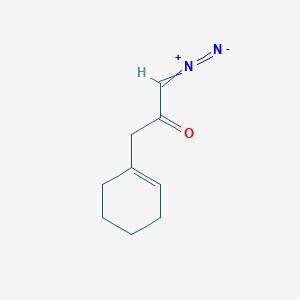
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
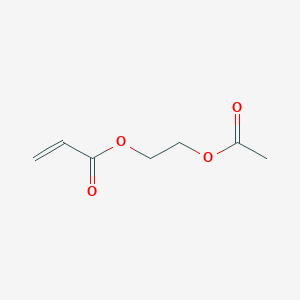
![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)
